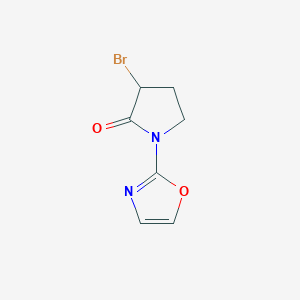

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKWGFIXKDCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Pyrrolidin-2-one

- Reagents and Conditions: Bromination at the 3-position of pyrrolidin-2-one is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Solvent: Common solvents include acetonitrile, dichloromethane, or aqueous acidic media.

- Temperature: Reactions are usually conducted at ambient to mild temperatures (0–25 °C) to avoid over-bromination or ring degradation.

Mechanistic Considerations

- The α-position (3-position) to the carbonyl group in pyrrolidin-2-one is activated for electrophilic substitution due to enol/enolate formation.

- Bromination proceeds via enolization followed by electrophilic attack by bromine species.

Example Data Table: Bromination Yields and Conditions

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS | Acetonitrile | 25 | 4 | 75 | Mild conditions, selective |

| 2 | Br2 | Dichloromethane | 0 | 2 | 68 | Requires careful control |

| 3 | NBS + Acid Catalyst | Aqueous Acetic Acid | 20 | 3 | 80 | Enhanced reactivity |

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrolidin-2-one | NBS, Acetonitrile, RT, 4 h | 3-Bromo-pyrrolidin-2-one | 75 |

| 2 | 3-Bromo-pyrrolidin-2-one | 1,3-oxazol-2-yl halide, K2CO3, DMF, reflux | This compound | 65 |

Analytical and Characterization Data

- NMR Spectroscopy: Confirmation of bromination at the 3-position is evidenced by characteristic shifts in ^1H and ^13C NMR spectra, particularly the disappearance of α-protons and appearance of brominated carbon signals.

- Mass Spectrometry: Molecular ion peaks corresponding to the brominated compound with isotopic patterns for bromine (79Br and 81Br).

- IR Spectroscopy: Carbonyl stretching (~1700 cm^-1) confirms the lactam ring; oxazole ring vibrations appear in the 1500–1600 cm^-1 region.

- Elemental Analysis: Consistent with bromine content and molecular formula.

Research Findings and Optimization Notes

- Selectivity in bromination is critical to avoid polybromination or ring opening.

- Use of NBS is preferred due to milder conditions and better control.

- The choice of solvent and base significantly impacts the efficiency of N-substitution with the oxazole ring.

- Purification typically involves column chromatography or recrystallization from suitable solvents.

Summary Table of Preparation Methods

| Method Aspect | Preferred Approach | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Bromination | NBS in acetonitrile | RT, 3–4 h | High selectivity, mild | Requires control to avoid overreaction |

| N-Substitution | Reaction with oxazole halide | Base (K2CO3), DMF, reflux | Efficient coupling | Sensitive to moisture, side reactions possible |

| Purification | Column chromatography | Silica gel, gradient elution | High purity | Time-consuming |

| Characterization | NMR, MS, IR | Standard analytical methods | Confirm structure | Requires instrumentation |

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alcohols or amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones, including 3-bromo compounds, exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidinone derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis or function .

Antioxidant Properties

Some studies have highlighted the antioxidant potential of pyrrolidinone derivatives. The presence of the oxazole ring enhances the ability of these compounds to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Pyrrolidinones are being explored for their neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Building Block in Organic Synthesis

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization via nucleophilic substitution reactions, facilitating the development of more complex molecules .

Prodrug Development

The compound can be modified to create prodrugs that enhance bioavailability and target specific tissues more effectively. This approach is particularly relevant in designing drugs for chronic conditions where prolonged release is beneficial .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Core Ring Modifications: Pyrrolidin-2-one vs. Pyrrolidin-2,5-dione

Replacing the pyrrolidin-2-one ring with a pyrrolidin-2,5-dione (succinimide) significantly alters safety profiles. For example, compound 39 (pyrrolidin-2-one derivative) exhibits a lower safety margin (TD₅₀ < 300 mg/kg) compared to pyrrolidin-2,5-dione analogs (e.g., compounds 5, 12, 16, 17 ), which show similar or superior efficacy and safety to standard anticonvulsants like levetiracetam . This highlights the critical role of the lactam ring’s oxidation state in toxicity.

Substituent Effects: Oxazole vs. Aromatic/Other Heterocycles

- 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (): Substitution with a methoxyphenyl group instead of oxazole reduces hydrogen-bonding capacity due to the absence of oxazole’s nitrogen and oxygen atoms. This may decrease solubility in polar solvents compared to the oxazolyl analog.

- 3-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one (): The dimethylpyrazole substituent introduces steric bulk and alters π-π stacking interactions. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺ CCS = 159.3 Ų) suggest distinct conformational behavior in mass spectrometry .

- Its monoclinic crystal system (P2₁/n) contrasts with the target’s unreported but likely simpler packing due to smaller substituents .

Bromine Positional Isomerism

Bromine placement affects reactivity and intermolecular interactions. For instance, 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one () forms thiouronium derivatives via nucleophilic substitution at the 3-position, a reaction pathway feasible for the target compound. However, steric hindrance from the oxazolyl group may slow such reactions compared to phenyl-substituted analogs .

Physicochemical Properties

Thermodynamic Data

- 2-Pyrrolidinone (): The parent compound has a boiling point of 406.20 K. Bromination and oxazole substitution in the target compound likely increase molecular weight (MW ≈ 245 g/mol) and boiling point, though exact data are unavailable.

- This could improve solubility in protic solvents but reduce membrane permeability .

Crystallographic Features

Table 1: Key Properties of Selected Analogs

Actividad Biológica

3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on available literature, including data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 215.05 g/mol. The compound features a bromine atom attached to a pyrrolidinone ring, which is further substituted with an oxazole group. This structural configuration is significant for its biological activities.

Antimicrobial Activity

Research has indicated that compounds related to pyrrolidinones often exhibit various antimicrobial properties. A study evaluating the antibacterial and antifungal activities of several pyrrolidine derivatives found that halogenated compounds, such as those containing bromine, typically demonstrate enhanced bioactivity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 2,4-Dipyrrolidinochlorobenzene | 0.0039 | S. aureus |

| Sodium pyrrolidide | 0.025 | E. coli |

Note: The MIC (Minimum Inhibitory Concentration) for this compound is yet to be determined in available studies.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with oxazole rings have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study on oxazole derivatives, several compounds exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potential as anticancer agents. The presence of electron-withdrawing groups was noted to enhance biological activity significantly .

Table 2: Cytotoxic Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Oxazole Derivative A | 0.48 | MCF-7 |

| Oxazole Derivative B | 0.78 | HCT116 |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways . Additionally, the presence of halogen atoms appears to play a crucial role in enhancing the interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one?

The synthesis typically involves bromination of a preformed pyrrolidin-2-one scaffold followed by oxazole ring introduction. For example, bromination at the 3-position of pyrrolidin-2-one can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The oxazole moiety is often introduced via cyclization reactions using precursors such as α-amino ketones or via palladium-catalyzed cross-coupling to attach pre-synthesized oxazole derivatives. Patent methodologies for analogous 5-(1,3-oxazol-2-yl) benzoic acid derivatives highlight the use of regioselective heterocycle formation and purification via crystallization . Building-block approaches, such as those used for 3-bromo-1-(3-methylphenyl)pyrrolidin-2-one, suggest modular assembly strategies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) to confirm regiochemistry and substituent orientation.

- X-ray Crystallography : Programs like SHELX and WinGX are essential for solving crystal structures. SHELXL refines small-molecule structures robustly, even with high-resolution or twinned data, while WinGX provides a graphical interface for data processing .

- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism) identifies supramolecular interactions, critical for understanding packing motifs .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidin-2-one ring be systematically performed?

The Cremer-Pople puckering parameters provide a quantitative framework for analyzing ring non-planarity. Using crystallographic coordinates, the mean plane of the ring is defined, and puckering amplitudes () and phase angles () are calculated. For example, a pseudorotation pathway analysis can reveal low-energy conformers, which are critical for understanding reactivity and intermolecular interactions in catalysis or host-guest systems .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in refinement (e.g., high R-factors, unusual thermal parameters) may arise from twinning or disorder. Solutions include:

Q. How does the oxazole substituent influence hydrogen-bonding networks in solid-state structures?

The oxazole’s nitrogen atoms act as hydrogen-bond acceptors, while the pyrrolidin-2-one carbonyl serves as a donor/acceptor. Graph set analysis (e.g., , motifs) reveals chains or sheets stabilized by these interactions. For example, in related brominated imidazo-pyridinone derivatives, N–H···O and C–H···Br interactions direct crystal packing .

Q. What are the challenges in optimizing regioselective bromination of pyrrolidin-2-one derivatives?

Competing bromination at alternative positions (e.g., oxazole ring vs. pyrrolidinone) requires careful control of reaction conditions. Radical bromination (NBS, AIBN) favors allylic/benzylic positions, while electrophilic bromination (Br, FeBr) targets electron-rich aromatic systems. Monitoring via in situ IR or LC-MS and computational modeling (DFT) of transition states can guide condition optimization .

Methodological Considerations

Q. How can this compound serve as a building block for complex heterocycles?

The bromine atom enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups. The oxazole ring can participate in cycloadditions or act as a directing group for C–H functionalization. For example, coupling with boronic acids under Pd catalysis yields extended π-systems for materials science applications .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

DFT calculations (e.g., Gaussian, ORCA) model transition states and charge distribution. Fukui indices identify electrophilic/nucleophilic sites, while solvent effects are incorporated via continuum models (e.g., SMD). For instance, the C–Br bond’s polarization in the pyrrolidinone ring makes it susceptible to SN displacement by amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.